molecular formula C21H37NO3Si B12900614 (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol

(Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol

Cat. No.: B12900614
M. Wt: 379.6 g/mol
InChI Key: MKVONNDLHMKPQG-TZIWHRDSSA-N
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Description

(Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol is a complex organic compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol typically involves multiple steps:

    Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with an aldehyde or ketone.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the oxazolidine intermediate.

    Protection with TBDMS: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The benzyl and TBDMS groups can be substituted under appropriate conditions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Strategies: The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups during multi-step reactions.

Biology and Medicine

    Drug Development: The compound or its derivatives may be explored for potential pharmacological activities.

    Biochemical Studies: It can be used in studies involving enzyme interactions or metabolic pathways.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Catalysis: It can be used as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    (Cis-3-benzyl-4-hydroxymethyl-5-isopropyloxazolidin-4-yl)methanol: Lacks the TBDMS protecting group.

    (Cis-3-benzyl-4-(((tert-butyldiphenylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol: Uses a different silyl protecting group.

Uniqueness

The presence of the TBDMS protecting group in (Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol provides unique stability and reactivity characteristics, making it particularly useful in synthetic organic chemistry.

Biological Activity

(Cis-3-benzyl-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-isopropyloxazolidin-4-yl)methanol, a compound featuring a complex oxazolidine structure, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its pharmacological properties, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound's chemical formula is C21H37NO3SiC_{21}H_{37}NO_3Si, with a molecular weight of approximately 379.60 g/mol. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances its stability and solubility, making it a candidate for various biological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticholinesterase Activity

One of the prominent areas of research involves the compound's potential as an anticholinesterase agent. Anticholinesterase inhibitors are critical in the treatment of neurodegenerative diseases like Alzheimer's disease (AD). The dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is particularly valuable in AD therapy.

  • Research Findings : Studies have shown that compounds with similar structures exhibit significant inhibitory effects on AChE and BuChE. For instance, certain benzyl derivatives have demonstrated IC50 values in the low micromolar range, indicating potent activity against these enzymes .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Neuroprotection is essential for preventing neuronal death in conditions like AD.

  • Mechanism of Action : The proposed mechanism includes the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells . Further research is required to elucidate the specific pathways involved.

3. Antimicrobial Activity

Emerging data indicate that oxazolidine derivatives can exhibit antimicrobial properties. The structural features of this compound may contribute to its effectiveness against certain bacterial strains.

Activity IC50 Value Reference
AChE Inhibition5.90 μM
BuChE Inhibition6.76 μM
Antimicrobial EfficacyTBD

Case Studies

Several case studies have highlighted the therapeutic potential of oxazolidine derivatives similar to this compound:

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines treated with this compound showed improved survival rates and reduced apoptosis compared to untreated controls.
  • In Vivo Studies : Animal models demonstrated enhanced cognitive function when treated with compounds exhibiting similar structural motifs, suggesting a potential for clinical application in cognitive disorders.

Properties

Molecular Formula

C21H37NO3Si

Molecular Weight

379.6 g/mol

IUPAC Name

[(4R,5R)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C21H37NO3Si/c1-17(2)19-21(14-23,15-25-26(6,7)20(3,4)5)22(16-24-19)13-18-11-9-8-10-12-18/h8-12,17,19,23H,13-16H2,1-7H3/t19-,21-/m1/s1

InChI Key

MKVONNDLHMKPQG-TZIWHRDSSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@](N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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